dATP trianion -

dATP trianion

Catalog Number: EVT-1597225
CAS Number:
Molecular Formula: C10H13N5O12P3-3
Molecular Weight: 488.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
DATP(3-) is a 2'-deoxyribonucleoside triphosphate oxoanion that is the trianion of 2'-deoxyadenosine 5'-triphosphate, arising from deprotonation of three of the four triphosphate OH groups; major species at pH 7.3. It is a conjugate base of a dATP. It is a conjugate acid of a dATP(4-).
Overview

Deoxyadenosine triphosphate, commonly referred to as dATP, is a nucleotide essential for DNA synthesis in living organisms. As a substrate for DNA polymerases, dATP plays a critical role in the replication and repair processes of DNA. The compound is characterized by its tri-anionic form at physiological pH due to the presence of three phosphate groups, which contribute to its high energy potential and reactivity.

Source

dATP is synthesized naturally in cells through enzymatic pathways involving various nucleotides. Specifically, it is produced from deoxyadenosine monophosphate by the action of enzymes such as adenylate kinase and nucleoside diphosphate kinase. Additionally, synthetic methods have been developed to produce dATP in vitro, often using microbial fermentation techniques or chemical synthesis.

Classification

dATP belongs to the class of nucleotides, which are the building blocks of nucleic acids. It is classified as a deoxynucleotide due to the absence of a hydroxyl group at the 2' position of its ribose sugar, distinguishing it from its ribonucleotide counterpart, adenosine triphosphate.

Synthesis Analysis

Methods

The synthesis of dATP can be approached through both biological and chemical methods.

  1. Biological Synthesis:
    • One effective method involves using Saccharomyces cerevisiae (baker's yeast) for the conversion of deoxyadenosine monophosphate to dATP. Under optimized conditions (e.g., specific pH, temperature, and substrate concentrations), high yields of dATP can be achieved. For instance, a study reported a conversion rate exceeding 93% with optimized parameters including glucose and acetaldehyde as effectors to enhance metabolic flux .
  2. Chemical Synthesis:
    • Chemical methods typically involve multi-step reactions starting from simpler nucleosides or nucleotides. These methods can include phosphitylation reactions where phosphoric acid derivatives are used to introduce phosphate groups onto the ribose sugar.

Technical Details

The optimization of biological synthesis often employs response surface methodology (RSM) to evaluate and enhance yield by systematically varying parameters such as substrate concentration and environmental conditions (e.g., temperature and pH) to maximize product formation .

Molecular Structure Analysis

Structure

dATP consists of three key components:

  • Adenine Base: A purine nitrogenous base.
  • Deoxyribose Sugar: A five-carbon sugar molecule lacking an oxygen atom at the 2' position.
  • Triphosphate Group: Three phosphate groups linked by high-energy bonds.

At physiological pH, dATP exists predominantly in a trianionic form due to the ionization of its phosphate groups.

Data

The molecular formula of dATP is C10H12N5O13P3C_{10}H_{12}N_5O_{13}P_3, with a molecular weight of approximately 507.18 g/mol. The structure can be represented as follows:

dATP=AdenineDeoxyriboseTriphosphate\text{dATP}=\text{Adenine}-\text{Deoxyribose}-\text{Triphosphate}
Chemical Reactions Analysis

Reactions

dATP participates in several critical biochemical reactions:

  • DNA Polymerization: dATP acts as a substrate for DNA polymerases during DNA replication.
  • Energy Transfer: The hydrolysis of dATP releases energy used for various cellular processes.

Technical Details

In biochemical assays, dATP can be utilized in polymerase chain reactions (PCR) and other DNA synthesis applications where its incorporation into growing DNA strands is essential for amplification and analysis.

Mechanism of Action

Process

The mechanism by which dATP functions involves its incorporation into DNA strands during replication. DNA polymerases catalyze the addition of dATP to the growing DNA strand by forming phosphodiester bonds between the 3' hydroxyl group of the existing strand and the 5' phosphate group of dATP.

Data

The incorporation efficiency and fidelity are influenced by factors such as enzyme concentration, temperature, and ionic strength. High concentrations of dATP can lead to increased rates of DNA synthesis but may also result in errors if not properly regulated.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: dATP is typically found as a white crystalline powder.
  • Solubility: Highly soluble in water.

Chemical Properties

  • pKa Values: The pKa values for the phosphate groups indicate their acidic nature; they typically range around 0.9 to 2.3 for the first proton dissociation.
  • Stability: Sensitive to hydrolysis; must be stored under appropriate conditions (e.g., low temperatures) to prevent degradation.
Applications

Scientific Uses

dATP has diverse applications in molecular biology:

  • DNA Synthesis: Used extensively in PCR and cloning procedures.
  • Fluorescent Probes: Derivatives like TAMRA-dATP are utilized for real-time visualization of DNA replication processes in live organisms .
  • Genetic Engineering: Essential for constructing recombinant DNA molecules.
Biochemical Role of dATP Trianion in Nucleic Acid Metabolism

Substrate Specificity in DNA Polymerase-Catalyzed Replication Mechanisms

Deoxyadenosine triphosphate (dATP) exists as a trianionic species (dATP³⁻) under physiological pH due to the ionization of its three phosphate groups (α, β, and γ). This charge state is critical for its role as a substrate for DNA polymerases. During replication, DNA polymerases incorporate dATP opposite thymine (T) in the template strand with high specificity, governed by:

  • Geometric constraints: The polymerase active site imposes steric exclusion of ribonucleotides, ensuring only 2'-deoxyribose-containing nucleotides (like dATP) are incorporated into DNA [1] [8].
  • Hydrogen bonding: dATP forms two hydrogen bonds with thymine, while the triphosphate moiety coordinates Mg²⁺ ions to facilitate nucleophilic attack by the 3'-OH of the primer strand [1] [2].
  • Energy transduction: Hydrolysis of the dATP trianion's γ-phosphate (ΔG = -30.5 kJ/mol) provides energy for phosphodiester bond formation, releasing pyrophosphate (PPi) [1] [6].

Table 1: Kinetic Parameters of dATP Incorporation by Major DNA Polymerases

Polymerasekcat (s⁻¹)Km (μM)Fidelity (Error Rate)
Pol δ (Human)50–1002–510⁻⁶–10⁻⁷
Pol ε (Yeast)30–601–310⁻⁷–10⁻⁸
Taq (Bacterial)150–2005–1010⁻⁵–10⁻⁶

Allosteric Modulation of Ribonucleotide Reductase Activity in Deoxyribonucleotide Pool Regulation

Ribonucleotide reductase (RNR) catalyzes the reduction of ribonucleotides to deoxyribonucleotides, a rate-limiting step in dNTP synthesis. The dATP trianion serves as a key allosteric regulator:

  • Activity site binding: dATP binds the RNR activity site (ATP-cone domain), inducing a conformational shift that inhibits enzyme function. This occurs at physiological dATP concentrations (IC₅₀ ≈ 20 μM) [7] [8].
  • Substrate specificity modulation: At low concentrations, ATP activates RNR reduction of pyrimidine substrates (CDP/UDP). Elevated dATP shifts specificity toward GDP reduction while simultaneously suppressing overall activity [7] [9].
  • Hierarchical control: Mammalian RNR follows a substrate-specificity hierarchy: dATP inhibition > ATP activation > dTTP/GTP modulation. This ensures balanced dNTP pools essential for replication fidelity [7].

Table 2: Allosteric Effects of dATP on Class Ia Ribonucleotide Reductase

Effector BoundPrimary SubstrateActivity (% of Max)Biological Consequence
ATPCDP/UDP100%Pyrimidine dNTP synthesis
dATPNone<10%Global RNR inhibition
dTTPGDP60–80%Purine dNTP balance
GTPADP70–90%ATP/dATP equilibrium

Kinetic Analysis of dATP-Dependent Proofreading Fidelity in DNA Repair Pathways

The dATP trianion influences DNA repair fidelity through its role in exonuclease-mediated proofreading:

  • Exonuclease activation: Mismatched DNA termini induce a conformational shift in polymerases (e.g., Pol ε), relocating the primer strand to the exonuclease site. dATP hydrolysis fuels this translocation by providing energy via ATPase-associated proteins like RFC [1] [6].
  • dNTP pool imbalance effects: Elevated dATP (e.g., in HPRT1 mutations) increases misincorporation rates by 5–50 fold. Excess dATP competes with correct nucleotides (e.g., dCTP opposite guanine), overriding proofreading checkpoints [1] [7].
  • Fidelity metrics: Single-turnover kinetics reveal that dATP reduces the Michaelis constant (Km) for mismatched primers by 3–10 fold in exonuclease-deficient polymerases, demonstrating its direct impact on error propagation [1].

Key Findings from Proofreading Studies:

  • dATP asymmetry: In mammalian cells, nuclear dATP (0.5–5 μM) is 3-fold lower than mitochondrial pools, minimizing replication errors in nuclear DNA [1].
  • Mismatch extension: dATP incorporation at mismatch sites increases extension efficiency (kpol) by 100-fold compared to correct dNTPs, promoting mutagenesis [6].
  • Repair enzyme inhibition: dATP competitively inhibits base excision repair (BER) glycosylases (e.g., OGG1) with Ki ≈ 15 μM, delaying correction of oxidative lesions [7].

Properties

Product Name

dATP trianion

IUPAC Name

[[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate

Molecular Formula

C10H13N5O12P3-3

Molecular Weight

488.16 g/mol

InChI

InChI=1S/C10H16N5O12P3/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(25-7)2-24-29(20,21)27-30(22,23)26-28(17,18)19/h3-7,16H,1-2H2,(H,20,21)(H,22,23)(H2,11,12,13)(H2,17,18,19)/p-3/t5-,6+,7+/m0/s1

InChI Key

SUYVUBYJARFZHO-RRKCRQDMSA-K

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O

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